molecular formula C18H20N2O B3052486 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine CAS No. 418781-81-4

2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine

Cat. No.: B3052486
CAS No.: 418781-81-4
M. Wt: 280.4 g/mol
InChI Key: HJCSKFSDXDPIKM-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-(2-methoxybenzyl)ethanamine is an indole ethylamine derivative of significant interest in medicinal chemistry and biochemical research. This compound features an indole moiety, a common structural feature in many biologically active molecules, linked via an ethylamine chain to a 2-methoxybenzyl group . Indole ethylamine derivatives are recognized as a promising class of compounds for regulating lipid metabolism . Specifically, novel analogs within this structural class have been designed and synthesized as potential dual-target agonists for Peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1), which are key targets in the therapy for nonalcoholic fatty liver disease (NAFLD) . Research indicates that such compounds can effectively activate PPARα and CPT1a, leading to a significant reduction in intracellular triglyceride accumulation in hepatocytes by upregulating the expression of hormones involved in fat breakdown, such as hormone-sensitive triglyceride lipase (HSL) and adipose triglyceride lipase (ATGL) . Furthermore, the structural motif of this compound makes it a valuable building block or intermediate in the synthesis of more complex molecules for pharmaceutical development and biological research . It is often investigated for its potential as a ligand for various receptors and may have applications in the development of new drugs targeting neurological and psychiatric disorders . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-21-18-9-5-2-6-15(18)12-19-11-10-14-13-20-17-8-4-3-7-16(14)17/h2-9,13,19-20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCSKFSDXDPIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365786
Record name 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418781-81-4
Record name 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Procedure and Mechanism

  • Condensation : Tryptamine (1.0 equiv) and 2-methoxybenzaldehyde (1.1 equiv) are combined in methanol or ethanol under stirring. A catalytic amount of p-toluenesulfonic acid ( p-TSA) or triethylamine (Et3N) is often added to facilitate imine formation.
  • Reduction : Sodium borohydride (NaBH4, 2.0 equiv) is introduced to reduce the Schiff base intermediate. The reaction typically proceeds at room temperature for 4–24 hours.
  • Workup : The crude product is purified via acid-base extraction or column chromatography, followed by precipitation as the hydrochloride salt using ethanolic HCl.

Representative Yield : 77% for analogous N-benzylated tryptamines under optimized conditions.

Optimization of Reaction Conditions

Key variables influencing yield and purity include solvent choice, temperature, and reducing agent. A comparative analysis of conditions is provided in Table 1.

Table 1. Optimization of reductive amination parameters

Solvent Acid Catalyst Reducing Agent Temperature (°C) Yield (%) Source
Methanol Et3N NaBH4 25 77
Ethanol p-TSA NaBH4 40 65
Acetonitrile None NaBH3CN 0 82

Notably, the use of NaBH3CN in acetonitrile at 0°C minimizes side reactions such as over-reduction or indole alkylation.

Alternative Synthetic Approaches

Borane-Mediated Reduction of Amides

In cases where reductive amination proves challenging, preformation of the amide followed by borane reduction offers an alternative pathway. For example:

  • Amide Formation : Tryptamine reacts with 2-methoxybenzoyl chloride in dichloromethane (DCM) with Et3N to yield N-(2-methoxybenzoyl)tryptamine.
  • Reduction : Lithium aluminium hydride (LiAlH4) or borane-tetrahydrofuran (BH3·THF) reduces the amide to the corresponding amine.

Limitation : This route requires stringent anhydrous conditions and affords lower yields (~50%) compared to reductive amination.

Solid-Phase Synthesis for High-Throughput Applications

Recent advances utilize polymer-supported benzaldehydes to streamline purification. Wang resin-functionalized 2-methoxybenzaldehyde reacts with tryptamine in DMF, followed by cleavage with trifluoroacetic acid (TFA). While scalable, this method remains less cost-effective for small-scale synthesis.

Critical Analysis of Side Reactions and Byproducts

Indole Alkylation

Under strongly acidic conditions (e.g., H2SO4), electrophilic substitution at the indole C-2 position competes with imine formation. This side reaction is suppressed by using mild acids like p-TSA or neutral conditions.

Over-Reduction of the Imine

Excess NaBH4 or prolonged reaction times may lead to reduction of the indole ring. Monitoring via thin-layer chromatography (TLC) or LC-MS is essential to terminate the reaction at the amine stage.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3) : δ 7.55 (d, J = 7.8 Hz, 1H, indole H-4), 7.32–7.25 (m, 2H, benzyl H-3/H-5), 6.92 (d, J = 8.2 Hz, 1H, benzyl H-6), 3.85 (s, 3H, OCH3), 3.72 (s, 2H, NCH2), 2.95 (t, J = 6.6 Hz, 2H, CH2NH), 2.68 (t, J = 6.6 Hz, 2H, CH2Indole).
  • 13C NMR (100 MHz, CDCl3) : δ 159.2 (C-OCH3), 136.4 (indole C-3), 127.8–111.4 (aromatic carbons), 55.1 (OCH3), 52.3 (NCH2), 45.8 (CH2NH).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C18H20N2O : 280.1576 [M+H]+
  • Observed : 280.1572 [M+H]+ (Δ = -1.4 ppm).

Industrial and Environmental Considerations

Green Chemistry Metrics

  • Atom Economy : Reductive amination achieves 84% atom economy, superior to amide reduction (63%).
  • Solvent Recovery : Ethanol and methanol are preferentially used due to ease of recycling via distillation.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the methoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Indole-3-carboxylic acids or other oxidized derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes, receptors, and proteins, leading to modulation of biological activities. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Key Findings :

  • Halogen Effects: The iodine substituent in 25I-NBOMe enhances lipophilicity and receptor binding compared to bromo or chloro analogues, correlating with its higher hallucinogenic potency .
  • Legal Status : All three compounds are listed in international controlled substance databases (e.g., EMCDDA–Europol) .

Tryptamine Derivatives

Tryptamines such as 2-(5-methoxy-1-methyl-1H-indol-3-yl)ethanamine (5-MeO-MiPT) share the indole core with 25I-NBOMe but lack the 2-methoxybenzyl group (Table 2). These compounds exhibit distinct pharmacological profiles:

Compound Name Substituents Molecular Formula Key Properties
25I-NBOMe 2-Methoxybenzyl, 4-I C18H21IN2O2 Potent 5-HT2A activation; ED50 ~50–100 µg
5-MeO-DMT 5-Methoxy, N,N-dimethyl C13H18N2O Shorter duration; rapid metabolism via MAO enzymes
2-(5-Methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylethanamine 5-Methoxy, N,N-dimethyl C14H20N2O Reduced receptor selectivity; weaker hallucinogenic effects

Key Findings :

  • The 2-methoxybenzyl group in 25I-NBOMe confers prolonged activity by resisting enzymatic degradation, unlike unsubstituted tryptamines .
  • N-methylation in tryptamines (e.g., 5-MeO-DMT) reduces oral bioavailability compared to NBOMe compounds .

Other Indole-Based Derivatives

Synthetic indole derivatives, such as isoindoline-1,3-dione analogues () and benzamide conjugates (), highlight structural diversity and its impact on synthesis and bioactivity:

Compound Class Example Structure Synthesis Yield (%) Key Observations
NBOMe Derivatives 25I-NBOMe Not reported High psychoactivity; low therapeutic index
Isoindoline-1,3-dione Derivatives () 2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione 26.3% (Compound 5) Lower yields for methoxy-substituted variants
Benzamide-Indole Hybrids () N-(2-(1H-Indol-3-yl)ethyl)benzamide Not reported Enhanced antimicrobial activity

Key Findings :

  • Benzamide conjugation at the indole ethylamine side chain () shifts activity from psychoactive to antimicrobial applications .

Research Findings and Implications

  • Abuse Potential: 25I-NBOMe demonstrates significant reward/reinforcement effects in preclinical models, exceeding those of classical hallucinogens like LSD .
  • Structural-Activity Relationship (SAR) : The 2-methoxybenzyl group and halogen substituents are critical for 5-HT2A receptor binding, with iodine providing optimal steric and electronic properties .
  • Synthetic Challenges : NBOMe derivatives require multi-step synthesis with moderate yields, complicating large-scale production .

Biological Activity

2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines an indole moiety with a methoxybenzyl group, which enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.

The molecular formula of this compound is C₁₈H₂₀N₂O, featuring both aromatic and aliphatic components. The presence of the indole ring is significant as it is a common structural feature in many biologically active compounds.

Target Interactions

The compound interacts with various biological targets, including enzymes and receptors. Notably, it has been shown to bind to cyclooxygenase enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory prostaglandins.

Biochemical Pathways

The compound influences several biochemical pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : It modulates signaling pathways crucial for cell proliferation, differentiation, and apoptosis.
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus and Candida albicans .

Biological Activities

The biological activities of this compound include:

Activity Type Description
Antibacterial Effective against Mycobacterium tuberculosis and drug-resistant strains of E. coli .
Anticancer Exhibits potential in inhibiting the growth of various human tumor cell lines .
Anti-inflammatory Reduces inflammation by inhibiting cyclooxygenase activity .
Antioxidant Protects cells from oxidative stress .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound showed potent activity against S. aureus and Candida albicans, suggesting its potential use in treating infections caused by these pathogens .
  • Cancer Research : In vitro studies indicated that this compound inhibited the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Inflammation Models : Animal studies have shown that administration of the compound leads to a significant reduction in inflammatory markers, supporting its use as an anti-inflammatory agent.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine
Reactant of Route 2
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2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine

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